molecular formula C19H26FN3O8 B13398832 5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate

5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate

Cat. No.: B13398832
M. Wt: 443.4 g/mol
InChI Key: WMJHGZFQHPCWQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 5’ position of the nucleoside.

    Protection: Protection of the hydroxyl groups at the 2’ and 3’ positions with acetate groups.

    Carbamoylation: Introduction of the pentyloxycarbonyl group at the N-position of the cytidine base.

The reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate involves its conversion to active metabolites within the body. These metabolites interfere with DNA synthesis and repair, leading to cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2’,3’-diacetate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other nucleoside analogs. Its role as an impurity of Capecitabine also highlights its importance in quality control and drug development .

Properties

IUPAC Name

[4-acetyloxy-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-2-methyloxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O8/c1-5-6-7-8-28-19(27)22-16-13(20)9-23(18(26)21-16)17-15(31-12(4)25)14(10(2)29-17)30-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJHGZFQHPCWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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